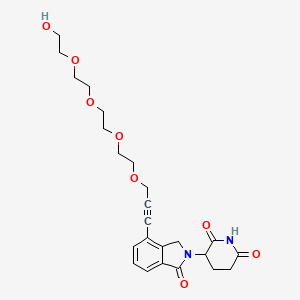
Phthalimidinoglutarimide-propargyl-PEG4-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimidinoglutarimide-propargyl-PEG4-OH is a complex chemical compound that combines several functional groups, including phthalimide, glutarimide, propargyl, and polyethylene glycol (PEG)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-PEG4-OH typically involves multiple steps, each requiring specific reaction conditions. The process begins with the preparation of the phthalimide and glutarimide intermediates, which are then linked through a propargyl group. The final step involves the attachment of a PEG4 (polyethylene glycol with four ethylene glycol units) chain to enhance the compound’s solubility and stability.
Phthalimide Preparation: Phthalimide is synthesized by the reaction of phthalic anhydride with ammonia or a primary amine under controlled temperature conditions.
Glutarimide Preparation: Glutarimide is prepared by the cyclization of glutamic acid or its derivatives.
Propargylation: The propargyl group is introduced through a nucleophilic substitution reaction, typically using propargyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Phthalimidinoglutarimide-propargyl-PEG4-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Phthalimidinoglutarimide-propargyl-PEG4-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in bioconjugation techniques to link biomolecules, enhancing their solubility and stability.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeted therapies where the PEGylation improves pharmacokinetics and reduces immunogenicity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Phthalimidinoglutarimide-propargyl-PEG4-OH involves its interaction with specific molecular targets and pathways. The compound’s PEGylation enhances its solubility and stability, allowing it to effectively reach and interact with its targets. The propargyl group can participate in click chemistry reactions, facilitating the formation of stable covalent bonds with other molecules .
Comparaison Avec Des Composés Similaires
Phthalimidinoglutarimide-propargyl-PEG4-OH can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-5’-propargyl-PEG4-C2-amine HCl: Similar structure but with an additional amine group, offering different reactivity and applications.
Propargyl-PEG4-acid: Contains a carboxylic acid group instead of the phthalimide and glutarimide groups, used in different bioconjugation and synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.
Propriétés
Formule moléculaire |
C24H30N2O8 |
|---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
3-[7-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C24H30N2O8/c27-8-10-32-12-14-34-16-15-33-13-11-31-9-2-4-18-3-1-5-19-20(18)17-26(24(19)30)21-6-7-22(28)25-23(21)29/h1,3,5,21,27H,6-17H2,(H,25,28,29) |
Clé InChI |
SBVQMIRJGHBSGP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


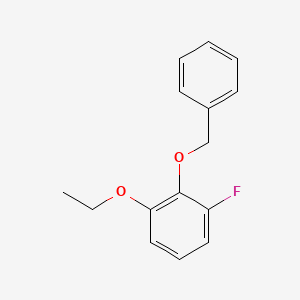
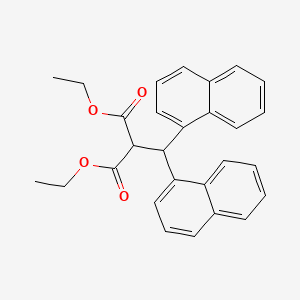


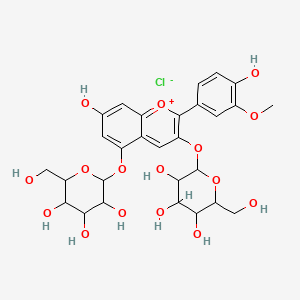
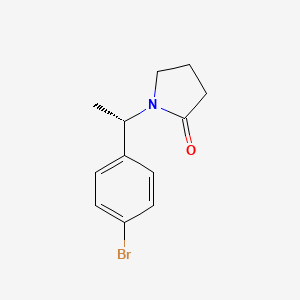

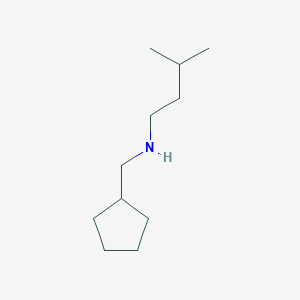
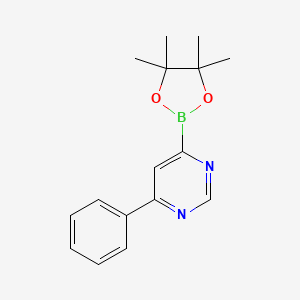

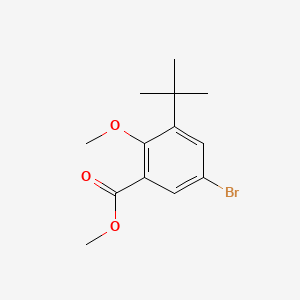

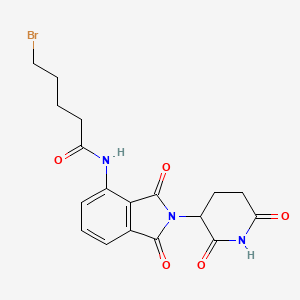
![2-(Methylthio)benzo[b]thiophene-3-carboxylic acid](/img/structure/B14769200.png)
